molecular formula C20H22O6 B1683670 Triptonide CAS No. 38647-11-9

Triptonide

Cat. No.: B1683670
CAS No.: 38647-11-9
M. Wt: 358.4 g/mol
InChI Key: SWOVVKGLGOOUKI-ZHGGVEMFSA-N
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Mechanism of Action

Target of Action

Triptonide, a diterpenoid epoxide isolated from the Chinese herb Tripterygium wilfordii Hook F., has been shown to have significant anti-inflammatory, immune-suppressive, and anti-tumor effects .

Mode of Action

This compound interacts with its targets in a complex manner, leading to a variety of changes at the cellular level. It has been shown to modulate the MAPK signaling pathways, which play a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, it has been found to induce ER stress-mediated apoptosis in cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the expression of the key oncogenic factor SOX2 through an epigenetic regulation mechanism . It also modulates the MAPK signaling pathways, including the ERK and p38 pathways . Furthermore, it has been found to downregulate Rac1 and the Janus kinase (JAK)/STAT3 pathway .

Pharmacokinetics

It has been suggested that this compound induces hepatotoxicity by suppressing the transcription of four major cytochromes P450 (CYP) isoforms, namely CYP3A, CYP2C9, CYP2C19, and CYP2E1, thus decreasing the substrate affinities and activities of these CYP enzymes, which are vital to normal metabolism regulation . More research is needed to fully understand the adme properties of this compound and their impact on its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to inhibit tumor cell proliferation, induce cell death through the apoptotic pathway, and cause cell-cycle regression . It also has anti-angiogenic properties, inhibiting metastasis by downregulating tyrosine kinase, endothelial (Tie2), and vascular endothelial growth factor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it has been shown to exhibit anti-inflammatory, antinociceptive, and anti-asthmatic effects in an ovalbumin-induced mouse model . .

Properties

IUPAC Name

(1S,2S,4S,5S,7S,9S,11S,13S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14H,4-7H2,1-3H3/t11-,12-,13-,14-,17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOVVKGLGOOUKI-ZHGGVEMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2=O)O7)COC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4(C2=O)O7)COC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317412
Record name (-)-Triptonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38647-11-9
Record name (-)-Triptonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38647-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triptonide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triptonide
Source DTP/NCI
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Record name (-)-Triptonide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38647-11-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of triptonide?

A1: this compound is a diterpenoid triepoxide, meaning it possesses a core structure with 20 carbon atoms and three epoxide rings.

Q2: Can you provide the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C20H24O6, and its molecular weight is 360.4 g/mol.

Q3: Does this compound interact with specific proteins?

A3: Yes, research suggests that this compound can bind to certain proteins. For instance, it has been shown to interact with the ligand binding domain (LBD) of the human estrogen receptor alpha (ERα) with weak affinity. [] Additionally, this compound has been reported to influence the activity of various signaling pathways, including EGFR/PI3K/AKT, Sonic Hedgehog-Gli1, and MAPK. [, , , ]

Q4: How does this compound affect the EGFR/PI3K/AKT signaling pathway?

A4: this compound has been shown to inhibit the EGFR/PI3K/AKT signaling pathway. [] This pathway is frequently dysregulated in various cancers, contributing to uncontrolled cell growth and survival. By suppressing this pathway, this compound can inhibit cancer cell proliferation, induce cell cycle arrest and apoptosis, and suppress tumor growth. []

Q5: Does this compound influence inflammatory responses?

A5: Yes, this compound demonstrates significant anti-inflammatory effects. Studies suggest that it can ameliorate middle cerebral artery occlusion-induced cerebral ischemic damage in rats by regulating the inflammatory response. [] It also reduces levels of pro-inflammatory cytokines like interleukin-1β (IL-1β), TNF-α, and IL-6, while increasing levels of anti-inflammatory cytokines like IL-10 and vascular endothelial growth factor. [, ]

Q6: What is known about the pharmacokinetics of this compound in rats?

A6: Following intravenous administration in rats, this compound exhibits a wide tissue distribution, with high concentrations found in the lung and liver. [] It is primarily metabolized in the liver, and only a small percentage of unchanged this compound is excreted in urine and bile. [] Studies suggest that Glycyrrhiza can enhance the metabolism and excretion of this compound in rats. [, , ]

Q7: Are there any known drug-metabolizing enzyme interactions with this compound?

A7: While specific information on this compound’s interactions with drug-metabolizing enzymes is limited in the provided research, its metabolism in the liver suggests potential interactions. Further investigation is needed to characterize these interactions fully.

Q8: What types of in vitro assays have been used to study this compound?

A8: Various in vitro assays have been employed to investigate the biological activity of this compound. These include cell viability assays (MTT and CCK-8), colony formation assays, cell cycle analysis, apoptosis assays, wound healing assays, and transwell assays for cell migration and invasion. [, ]

Q9: What animal models have been used to study the effects of this compound?

A9: Research on this compound utilizes various animal models, including rat models of rheumatoid arthritis, doxorubicin-induced cardiotoxicity, cerebral ischemic damage, and inflammatory pain. [, , , ] Additionally, mouse models have been used to study its effects on immune function and pain hypersensitivity. [, ]

Q10: Is there any information available regarding the toxicity of this compound?

A10: While this compound demonstrates potent biological activity, it's crucial to acknowledge its potential toxicity. Studies have reported toxicity concerns associated with this compound, which have limited its clinical application. [, , ] Further research is necessary to fully elucidate its safety profile and explore strategies to mitigate potential adverse effects.

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